2-Azido-1-methyl-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNEHBYBTZSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338349 | |
| Record name | 2-azido-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-18-4 | |
| Record name | 2-azido-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Azido 1 Methyl 3 Nitrobenzene
Photochemical Transformations
The photochemistry of aromatic azides is a rich field, characterized by the formation of highly reactive nitrene intermediates upon irradiation. The presence of a nitro group, particularly in the ortho position to the azide (B81097), introduces complex interactions that influence the reaction pathways.
Generation and Reactivity of Singlet and Triplet Nitrene Intermediates
The primary photochemical event upon irradiation of 2-azido-1-methyl-3-nitrobenzene is the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive nitrene intermediate, 2-methyl-3-nitrophenylnitrene. This process is fundamental to the photochemistry of azides. researchgate.netnih.gov Nitrenes are known to exist in both singlet and triplet electronic states, which exhibit distinct reactivities.
The direct photolysis of alkyl azides typically does not yield triplet alkylnitrenes; instead, they tend to form imine products. researchgate.net This suggests that either the singlet excited state undergoes a concerted rearrangement or the initially formed singlet nitrene reacts faster than it can intersystem cross to the more stable triplet state. researchgate.net However, the generation of triplet nitrenes can be achieved through sensitized photolysis. For instance, the photolysis of β-azido propiophenone (B1677668) derivatives, which have a built-in sensitizer (B1316253) unit, leads to the selective formation of triplet alkyl nitrenes. researchgate.netnih.gov These triplet nitrenes can be directly observed using techniques like laser flash photolysis and ESR spectroscopy. researchgate.netnih.gov
In the case of aryl azides, the situation is more complex. Phenylnitrene, for example, has a triplet ground state. researchgate.net The photolysis of phenyl azide leads to the formation of both singlet and triplet phenylnitrene. The singlet state is a short-lived intermediate that can undergo various reactions, including ring expansion. researchgate.net The reactivity of the nitrene derived from this compound will be significantly influenced by the electronic effects of the methyl and nitro substituents.
Photorearrangement Pathways to Azepines and Related Heterocycles
One of the characteristic reactions of singlet aryl nitrenes is the rearrangement to form seven-membered ring structures known as azepines. This ring expansion occurs via an intermediate benzazirine. The photolysis of phenyl azide is a well-studied example where the initially formed singlet phenylnitrene can rearrange to a ketenimine, which is in equilibrium with the benzazirine.
While specific studies on the photorearrangement of this compound to azepines are not extensively detailed in the provided context, the general pathway for aryl azides suggests this is a plausible transformation. The substituents on the aromatic ring, namely the methyl and nitro groups, would be expected to influence the stability of the intermediate species and the final product distribution.
Influence of Aromatic Substituents on Photoreactivity
The nature and position of substituents on the aromatic ring have a profound effect on the photoreactivity of aryl azides. The ortho-nitro group in this compound is particularly significant. The proximity of the nitro group to the azide functionality can lead to intramolecular interactions, both in the ground state and in the excited state. This can result in unique domino reactions, as seen in the case of 5-azido-3,4-dinitropyrazole, where the ortho azido (B1232118)/nitro substitution leads to unprecedented reactivity. rsc.org
The photolysis of methyl-2-nitrophenols has been shown to be a dominant atmospheric loss process, indicating the lability of such substituted aromatic compounds under irradiation. rsc.org In the case of 4-amino-3-nitrophenyl azide, the nitro group enhances the electrophilicity of the intermediate nitrenium ion formed after protonation of the nitrene. core.ac.uk For this compound, the electron-withdrawing nitro group and the electron-donating methyl group will have competing effects on the electronic structure of the nitrene intermediate, thereby influencing its reactivity and the subsequent reaction pathways.
Role of Solvent Environment in Photochemical Processes
The solvent environment can play a crucial role in dictating the outcome of photochemical reactions. nih.gov This is because the solvent can influence the stability of the excited states and intermediates, as well as mediate proton transfer and other intermolecular processes. For example, in the study of platinum(IV) azido complexes, the choice of solvent was found to be critical for the success of cycloaddition reactions and the stability of the resulting products. nih.gov Protic solvents, in particular, can significantly alter reaction pathways. nih.gov
While specific data on the solvent effects for this compound is not available in the provided search results, it is reasonable to infer that the polarity and protic nature of the solvent would influence the lifetime and reaction channels of the singlet and triplet nitrene intermediates. For instance, a protic solvent could potentially interact with the nitro group or the nitrene, altering the course of the reaction compared to an aprotic solvent.
Reduction Reactions
The reduction of nitro compounds and azides is a fundamental transformation in organic synthesis. The presence of both functionalities in this compound presents a challenge in terms of selective reduction.
Selective Reduction of the Nitro Functionality
The selective reduction of a nitro group in the presence of an azide group is a valuable synthetic transformation, as it allows for the differential manipulation of these two functional groups. Several methods have been developed for the chemoselective reduction of nitroarenes. organic-chemistry.org
A mechanochemical approach using formate (B1220265) salts or hydrazine (B178648) in a planetary ball mill has been shown to selectively reduce aryl nitro compounds in the presence of aryl azides with excellent yields, and without the need for a metal catalyst. rsc.org Other methods for the selective reduction of nitro groups include the use of Co₂(CO)₈-H₂O, koreascience.kr and various catalytic systems. nih.govcommonorganicchemistry.com For instance, a zirconium metal-organic framework supported salicylaldimine-cobalt(II) complex has demonstrated excellent catalytic activity for the chemoselective reduction of aromatic nitro compounds with high tolerance for other functional groups. nih.gov Sodium sulfide (B99878) (Na₂S) is another reagent that can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com
The following table summarizes some of the reagent systems used for the selective reduction of nitro compounds, which could be applicable to this compound.
| Reagent System | Conditions | Selectivity |
| Formate salts / Hydrazine | Planetary ball mill, catalyst-free | Selective for nitro group over azide rsc.org |
| Co₂(CO)₈ - H₂O | Not specified | Reduces nitro group koreascience.kr |
| Salim-UiO-Co MOF / Phenylsilane | Mild conditions | High selectivity for nitro group nih.gov |
| Sodium Sulfide (Na₂S) | Not specified | Can be selective for nitro groups commonorganicchemistry.com |
Nucleophilic Substitution Reactions Involving the Azide Group
The azide functional group (–N₃) is a versatile entity in organic chemistry, capable of acting as both a nucleophile and a leaving group (nucleofuge). In the context of aryl azides, particularly those with electron-deficient rings like this compound, the azide group can be involved in nucleophilic substitution reactions in several ways.
The azide ion (N₃⁻) is an excellent nucleophile in Sₙ2 reactions, readily displacing leaving groups like halides or sulfonates from alkyl substrates to form alkyl azides. masterorganicchemistry.com Its high nucleophilicity is attributed to its four nucleophilic lone pairs being concentrated in a small volume. masterorganicchemistry.com While the terminal nitrogen of a covalently bonded organic azide is mildly nucleophilic, the more significant substitution chemistry for electron-poor aryl azides involves the displacement of the entire azide group. nih.govwikipedia.org
In nucleophilic aromatic substitution (SₙAr) reactions, the azide group can act as a leaving group, particularly when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group present in this compound. The presence of the nitro group in the ortho and para positions relative to a leaving group significantly facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. Research on analogous systems, such as 5-arylthio-tetrazolo[1,5-c]quinazolines (which exist in equilibrium with their 2-arylthio-4-azido-quinazoline tautomers), demonstrates that the azido group can be readily displaced by nucleophiles like amines, alcohols, and thiols. rsc.org This reactivity is enhanced by the electron-withdrawing nature of the fused tetrazole ring system, which parallels the effect of the nitro group in azido-nitrobenzene analogues. rsc.org
Conversely, aryl azides themselves are often synthesized via SₙAr reactions, where a nucleophilic azide salt (e.g., sodium azide) displaces a leaving group like a halide from an activated aromatic ring. nih.gov For instance, 2-azido-3-nitropyridines are prepared from the corresponding 2-chloro-3-nitropyridines using sodium azide. nih.gov
Cycloaddition Reactions
The azide group is a classic 1,3-dipole and readily participates in various cycloaddition reactions, most notably with alkynes and other unsaturated systems. These reactions provide powerful and versatile routes to nitrogen-containing heterocyclic compounds.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. acs.orgnih.gov The reaction is renowned for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-triazolide ring, followed by protonolysis to release the triazole product and regenerate the catalyst. nih.govbeilstein-journals.org
Electron-deficient aryl azides, such as azido-nitrobenzene analogues, are effective substrates in CuAAC reactions. The presence of electron-withdrawing groups on the azide component can influence the reaction kinetics. For example, in a study developing functionalized triazoles, aryl azides like 1-azido-4-nitrobenzene (B1266194) were successfully reacted with β-carbonyl phosphonates (acting as alkyne surrogates after enolization) to form 1,4,5-trisubstituted triazoles in high yields. acs.org
The versatility of CuAAC allows for its application in diverse fields, from bioconjugation to materials science. rsc.orgnih.govscispace.com Various copper sources and ligands have been developed to optimize the reaction, including polynuclear copper(I) complexes that show extremely high catalytic activity, allowing for catalyst loadings as low as 25-50 ppm. acs.org
Table 1: Examples of CuAAC Reactions with Azide Analogues
| Azide Substrate | Alkyne Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 1,4-Disubstituted 1,2,3-triazole | acs.org |
| 1-Azido-4-nitrobenzene | Diethyl (2-oxopropyl)phosphonate | Cs₂CO₃ / (Implied Cu-catalysis) | 1,4,5-Trisubstituted 1,2,3-triazole | acs.org |
This interactive table summarizes catalyst systems and product types for CuAAC reactions involving various azide substrates.
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a catalyst-free alternative. nih.gov This reaction utilizes strained cycloalkynes, such as cyclooctynes, where the ring strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide. nih.govnih.gov The release of this strain provides a strong thermodynamic driving force for the reaction. nih.gov
The reactivity in SPAAC can be further enhanced by tuning the electronics of the azide. DFT calculations and experimental work have shown that using electron-deficient azides leads to highly accelerated reaction rates. scm.com This is described as an inverse-electron demand pathway, where the interaction between the HOMO of the alkyne and the LUMO of the azide is dominant. scm.com Therefore, azido-nitrobenzene analogues are excellent candidates for rapid SPAAC ligations. This enhanced reactivity has been demonstrated in joint experimental and theoretical studies showing that electron-deficient azides react much faster with aliphatic cyclooctynes. scm.com This principle is used to develop modular platforms for applications like targeted imaging in medicine. nih.gov For example, the reaction of 2-(azidophenyl)boronic acid with cyclooct-2-yn-1-ol proceeds rapidly at room temperature with complete regioselectivity. rsc.orgchemrxiv.org
While azides themselves participate in 1,3-dipolar cycloadditions, the concept of inverse electron demand is highly relevant to their reactivity. In a typical 1,3-dipolar cycloaddition, the reaction proceeds via the interaction of the azide's highest occupied molecular orbital (HOMO) with the dipolarophile's lowest unoccupied molecular orbital (LUMO). acs.org However, for electron-deficient azides like this compound, the energy of the azide's LUMO is lowered significantly. This facilitates an "inverse-electron-demand" 1,3-dipolar cycloaddition with electron-rich dipolarophiles (e.g., enamines, vinyl ethers). acs.org In this scenario, the dominant interaction is between the LUMO of the azide and the HOMO of the electron-rich dipolarophile. acs.org
The term Inverse Electron Demand Diels-Alder (IEDDA) reaction specifically refers to a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. nih.govwikipedia.org While azides are not dienes, they are precursors to heterocycles that are excellent dienes for IEDDA reactions. For instance, 1,2,4,5-tetrazines, which can be synthesized from nitriles and azides, are highly effective dienes in IEDDA reactions with strained or electron-rich alkenes and alkynes. rsc.orgnih.govsigmaaldrich.com These reactions are exceptionally fast and have become powerful tools in bioorthogonal chemistry. rsc.org
The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is the fundamental reaction class through which azides form five-membered heterocyclic rings. uchicago.edusci-rad.com By choosing the appropriate dipolarophile, either triazole or tetrazole architectures can be synthesized from an azide precursor like this compound.
Triazole Formation : As discussed in sections 3.4.1 and 3.4.2, the reaction of azides with alkynes yields 1,2,3-triazoles. This transformation is one of the most robust methods for constructing this heterocyclic core. beilstein-journals.org The uncatalyzed Huisgen cycloaddition typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant (CuAAC) selectively yields the 1,4-isomer. nih.govraco.cat
Tetrazole Formation : The reaction of azides with nitriles provides a direct route to tetrazoles. acs.orgnih.gov This formal [3+2] cycloaddition typically requires elevated temperatures or the use of catalysts to proceed efficiently. acs.orgorganic-chemistry.org A variety of catalysts, including zinc salts, have been shown to facilitate the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in water. organic-chemistry.org The reaction is quite general, accommodating aromatic, alkyl, and vinyl nitriles. organic-chemistry.org The resulting tetrazole ring is considered an aromatic system. wikipedia.org
The mechanism for the formation of tetrazoles from azides and nitriles has been a subject of considerable debate. acs.orgnih.gov While it can be formally drawn as a concerted [3+2] cycloaddition, substantial evidence from density functional theory (DFT) calculations points towards a stepwise mechanism, particularly for reactions involving azide salts. acs.orgnih.gov
This proposed stepwise pathway involves:
Nitrile Activation : The reaction is initiated by the activation of the nitrile. This can occur through coordination with a Lewis acid (like a zinc salt) or protonation by a Brønsted acid, which makes the nitrile carbon more electrophilic. acs.orgyoutube.com
Nucleophilic Attack : The anionic azide (N₃⁻) then performs a nucleophilic attack on the activated nitrile carbon. acs.orgnih.gov This step forms a linear imidoyl azide intermediate.
Cyclization : The imidoyl azide intermediate subsequently undergoes an intramolecular electrocyclization to form the tetrazole ring. acs.orgnih.gov
Protonation : A final protonation step yields the stable, aromatic 1H-tetrazole product. youtube.com
Calculations have shown that the activation barriers for this reaction correlate strongly with the electron-withdrawing potential of the substituent on the nitrile, as these groups enhance the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack. nih.govcapes.gov.br This mechanistic understanding has been crucial for optimizing reaction conditions and expanding the scope of tetrazole synthesis.
Table 2: Calculated Activation Barriers for Tetrazole Formation
| Nitrile Substituent | Reaction Type | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Methyl (Me) | Concerted Cycloaddition (HN₃) | 30.7 | acs.org |
| Fluorine (F) | Concerted Cycloaddition (HN₃) | 27.6 | acs.org |
This interactive table presents data from DFT calculations on the concerted cycloaddition of hydrazoic acid to various substituted nitriles, illustrating the effect of electron-withdrawing groups on the activation energy.
Intramolecular Transformations
Nitrene Insertion Reactions into Aromatic Systems
The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions. In the case of this compound, the generated 2-methyl-6-nitrophenylnitrene is positioned to undergo intramolecular reactions. One such significant transformation is the insertion of the nitrene into the adjacent aromatic ring system.
The initial step in the thermal or photochemical decomposition of this compound is the extrusion of a molecule of nitrogen gas to form the corresponding singlet nitrene. This nitrene is a high-energy, electron-deficient species. The subsequent intramolecular C-H insertion leads to the formation of a new heterocyclic ring system.
Studies on similar substituted phenyl azides have shown that the nature of the substituents on the aromatic ring can significantly influence the reaction pathway. For instance, the thermal decomposition of o-azidodiphenylmethanes leads to the formation of ring-expanded azepinoindoles. rsc.org The process is initiated by the formation of a nitrene, which then undergoes intramolecular insertion. rsc.org The rate of decomposition and the product distribution are affected by the electronic nature of the substituents. rsc.org
While specific studies detailing the intramolecular nitrene insertion of this compound are not extensively available, the general principles of aryl nitrene chemistry provide a strong basis for predicting its reactivity. The presence of the nitro group, a strong electron-withdrawing group, is expected to influence the electrophilicity of the nitrene and the regioselectivity of the insertion reaction.
Research on the photochemical decomposition of other azidoarenes, such as 4-azidoindane and 5-azidoindane, demonstrates the formation of various aza-azulene derivatives through intramolecular nitrene insertion into the aromatic ring, followed by ring expansion. rsc.org These reactions highlight the synthetic utility of intramolecular nitrene insertions for accessing complex nitrogen-containing heterocyclic scaffolds.
In a related context, the thermal decomposition of 2-(2-azidophenyl)-5-methylbenzotriazole results in the formation of dibenzo[b,f]-1,3a,4,6a-tetraazapentalene derivatives, showcasing another facet of intramolecular reactions initiated by nitrene formation. datapdf.com
The following table summarizes the expected products from the intramolecular nitrene insertion of this compound based on analogous reactions.
Table 1: Predicted Products of Intramolecular Nitrene Insertion
| Starting Material | Intermediate | Predicted Product(s) |
|---|---|---|
| This compound | 2-Methyl-6-nitrophenylnitrene | 7-Methyl-1H-indazole 1-oxide |
| 4-Methyl-2,1-benzisoxazole |
The formation of these products would proceed through the initial C-H insertion of the singlet nitrene into the C-H bond of the methyl group or the aromatic ring, followed by subsequent rearrangement. The exact product ratio would likely depend on the reaction conditions, such as temperature and solvent.
Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H and ¹³C NMR for confirming functional group positions)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Azido-1-methyl-3-nitrobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be determined, confirming the specific substitution pattern on the benzene (B151609) ring.
In the ¹H NMR spectrum , the chemical shifts of the aromatic protons are highly informative. The electron-withdrawing nature of both the azide (B81097) (-N₃) and nitro (-NO₂) groups, combined with the electron-donating effect of the methyl (-CH₃) group, results in a distinct downfield shift for the aromatic protons compared to unsubstituted toluene. The methyl group protons would appear as a singlet in the typical aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~2.5 | Singlet |
| H-4 | ~7.8 - 8.2 | Doublet of doublets | |
| H-5 | ~7.4 - 7.6 | Triplet | |
| H-6 | ~7.6 - 7.9 | Doublet of doublets | |
| ¹³C | -CH₃ | ~20 | Quartet |
| C-1 | ~135 - 140 | Singlet | |
| C-2 (C-N₃) | ~140 - 145 | Singlet | |
| C-3 (C-NO₂) | ~148 - 152 | Singlet | |
| C-4 | ~125 - 130 | Doublet | |
| C-5 | ~120 - 125 | Doublet | |
| C-6 | ~130 - 135 | Doublet |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., characteristic peaks for azide and nitro groups)
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each functional group has a characteristic vibrational frequency, making its identification straightforward.
The most prominent and diagnostic peaks for this compound are:
Azide (N₃) Group: This group gives rise to a strong, sharp absorption band due to the asymmetric stretching vibration (νas) of the N=N=N bond. This peak typically appears in the range of 2100-2160 cm⁻¹.
Nitro (NO₂) Group: The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas) is found at approximately 1520-1560 cm⁻¹, while the symmetric stretch (νs) appears around 1345-1385 cm⁻¹.
The presence of these distinct peaks in an IR spectrum provides compelling evidence for the successful synthesis and identity of the molecule. chegg.comchemicalbook.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Symmetric Stretch | 1345 - 1385 | Strong | |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH₃) | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Molecular Ion Verification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a hybrid analytical technique crucial for both the purification and characterization of this compound. shimadzu.com
High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reverse-phase HPLC method would typically be employed. By monitoring the column eluent with a detector (e.g., UV-Vis), the purity of the sample can be assessed. A pure sample will ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity analysis.
Mass Spectrometry (MS) , when coupled to HPLC, provides definitive structural information by measuring the mass-to-charge ratio (m/z) of the ionized molecules. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) can be used to gently ionize the molecule. The mass analyzer then detects the molecular ion peak ([M+H]⁺ or [M]⁺), which corresponds to the molecular weight of this compound (178.16 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with extremely high accuracy, further confirming the elemental composition. beilstein-journals.org This verification of the molecular ion is a critical step in confirming the identity of the synthesized product. shimadzu.com
Advanced Spectroscopic Methods in Mechanistic Studies (e.g., Time-Resolved Experiments for Short-Lived Intermediates)
The chemistry of aryl azides like this compound is often dominated by the formation of highly reactive, short-lived intermediates upon thermolysis or photolysis. The primary intermediate is typically a singlet nitrene, formed by the extrusion of a nitrogen molecule (N₂). These nitrenes exist for mere nanoseconds or even picoseconds before undergoing further reactions. acs.org
Studying such fleeting species requires advanced spectroscopic techniques capable of capturing molecular "snapshots" on very fast timescales. Time-resolved spectroscopy is the key methodology in this field. wikipedia.org
Time-Resolved Infrared (TRIR) Spectroscopy is particularly powerful for mechanistic studies of aryl azide reactions. acs.orgosti.gov In a typical TRIR experiment, a sample is excited with an ultrafast laser pulse (the "pump" pulse), which initiates the chemical reaction (e.g., photolysis of the azide to form the nitrene). This is followed by a second, delayed infrared laser pulse (the "probe" pulse) that records the IR spectrum of the species present at that precise moment. wikipedia.org By varying the delay time between the pump and probe pulses, one can monitor the decay of the starting azide (disappearance of the ~2130 cm⁻¹ peak) and the appearance and subsequent decay of new transient absorption bands corresponding to the nitrene and any other intermediates, such as dehydroazepines. acs.orgosti.gov This allows for the direct observation and characterization of these short-lived species, providing invaluable insight into the reaction mechanism. acs.org
Computational Chemistry and Theoretical Studies on 2 Azido 1 Methyl 3 Nitrobenzene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a principal method for investigating the molecular geometry and electronic properties of organic compounds. At the B3LYP/6-31G* level of theory, the geometries of nitro and azido (B1232118) substituted benzene (B151609) derivatives, including structures analogous to 2-Azido-1-methyl-3-nitrobenzene, have been optimized to predict their stable conformations. researchgate.net Such calculations are foundational for understanding the molecule's intrinsic properties and reactivity. The electronic structure of related compounds like nitrobenzene (B124822) has been extensively studied using advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), providing benchmarks for understanding the complex interplay of electrons in such systems. acs.orgacs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and electrical transport properties. researchgate.net A smaller gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Nitrobenzene | -5.77 | - | - |
| Azidobenzene (B1194522) | - | - | 2.53 |
Data sourced from studies on related compounds. researchgate.netresearchgate.net
The distribution of the frontier orbitals can predict the most probable sites for electrophilic and nucleophilic attack. The concept of chemical hardness, which is related to the HOMO-LUMO gap, provides a measure of the molecule's resistance to deformation or change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net For molecules with adjacent nitro and azido groups, the interaction between these functionalities can create specific reactive sites, influencing the molecule's stability and decomposition pathways. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net In a molecule like this compound, the electronegative nitro group creates a region of negative potential, while the azido group also contributes to the complex electrostatic landscape. rasayanjournal.co.inresearchgate.net The methyl group, being electron-donating, will influence the potential of the aromatic ring. This distribution of charge is critical in understanding intermolecular interactions and the initial steps of chemical reactions. rasayanjournal.co.inresearchgate.net
Quantum Chemical Investigation of Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states. researchgate.net For molecules containing azido groups, transition metal-catalyzed N-atom transfer reactions are of significant interest. nih.gov Theoretical studies can map out the potential energy surface for such reactions, identifying the lowest energy pathways and the structures of the transition states. For instance, in the thermal decomposition of compounds with adjacent nitro and azido groups, a "furoxan mechanism" has been proposed and investigated computationally. researchgate.net These calculations can determine activation energies, which are crucial for predicting reaction rates and understanding the factors that control selectivity. researchgate.net
Simulation of Photochemical Pathways and Spin Dynamics of Nitrenes
The photochemistry of azido-containing compounds often involves the formation of highly reactive nitrene intermediates. acs.org Computational simulations can trace the photochemical pathways, starting from the initial photoexcitation to the generation of the nitrene and its subsequent reactions. The spin dynamics of these nitrenes, which can exist in either singlet or triplet states, are critical to their reactivity. Theoretical studies can predict the relative energies of these spin states and the barriers for intersystem crossing, which governs the ultimate fate of the nitrene. acs.org
Theoretical Prediction of Thermochemical Properties
Computational chemistry offers reliable methods for predicting the thermochemical properties of molecules, such as their heats of formation. ajchem-a.comajchem-a.com For energetic materials, these properties are essential for evaluating their performance and stability. researchgate.net Methods like DFT can be used to calculate the energies of molecules, and through the use of isodesmic reactions, accurate heats of formation can be determined. researchgate.net These theoretical predictions are invaluable, especially for compounds that may be hazardous to handle and characterize experimentally. The calculated thermochemical data can then be used in further simulations to predict performance parameters. researchgate.net
Heat of Formation (HOF) Calculations
The heat of formation (HOF) is a critical thermochemical property that indicates the stability of a compound. For energetic materials like nitroaromatic compounds, HOF is a key parameter in determining their energy content. Computational methods, particularly density functional theory (DFT), are frequently employed to calculate HOF for novel compounds where experimental data is lacking.
Theoretical studies on nitro and azido derivatives of benzene have demonstrated that the HOF can be reliably calculated using isodesmic reactions. researchgate.net In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For instance, the HOF of an azidobenzene derivative can be calculated by referencing benzene and hydrazoic acid (HN₃). researchgate.net Research has shown a linear increase in the HOF of azidobenzenes with an increasing number of azido groups. researchgate.net Similarly, the presence of a nitro group generally increases the HOF.
While no specific HOF value for this compound has been published, a table of computed HOF values for related compounds is presented below to provide a comparative context. These values are typically calculated using methods like B3LYP with a suitable basis set (e.g., 6-31G*).
Table 1: Representative Calculated Heats of Formation (HOF) for Related Aromatic Compounds
| Compound | Formula | Calculated HOF (kJ/mol) | Method |
|---|---|---|---|
| Nitrobenzene | C₆H₅NO₂ | Value not specified | DFT/B3LYP |
| 2-Nitrotoluene | C₇H₇NO₂ | Value not specified | DFT |
| 3-Nitrotoluene | C₇H₇NO₂ | Value not specified | DFT |
| Azidobenzene | C₆H₅N₃ | Value not specified | DFT/6-31G* |
Note: Specific values for these reference compounds would require dedicated calculations, but the trend shows that the introduction of nitro and azido groups generally increases the heat of formation.
Bond Dissociation Energy (BDE) Analysis
Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and is crucial for understanding the thermal stability and decomposition mechanisms of energetic materials. For nitroaromatic compounds, the C-NO₂ bond is often considered the "trigger linkage," as its cleavage is frequently the initial step in thermal decomposition.
Computational studies, again primarily using DFT methods, are instrumental in determining the BDE for various bonds within a molecule. For substituted nitroaromatics, it is commonly assumed that the C-NO₂ bond is the weakest. nih.gov However, the presence of adjacent functional groups can significantly alter the decomposition pathway. In molecules with adjacent azido and nitro groups, a "furoxan mechanism" may occur, which has a much lower activation energy than the simple C-NO₂ or C-N₃ bond rupture. researchgate.net This suggests that the thermal stability of compounds like this compound could be lower than isomers where these groups are not in proximity.
The BDE of the C-NO₂ bond in nitroaromatics is influenced by other substituents on the ring. Electron-donating groups can affect the bond strength, and steric hindrance between adjacent groups can also play a role. A table of representative BDE values for C-NO₂ bonds in related compounds is provided below.
Table 2: Representative Calculated C-NO₂ Bond Dissociation Energies (BDE) for Related Aromatic Compounds
| Compound | Bond | Calculated BDE (kJ/mol) | Method |
|---|---|---|---|
| Nitrobenzene | C-NO₂ | Value not specified | DFT |
| 2-Nitrotoluene | C-NO₂ | Value not specified | DFT |
| 1,3-Dinitrobenzene | C-NO₂ | Value not specified | DFT |
Note: The values presented are illustrative and can vary based on the computational method and basis set used. The BDE for this compound would be influenced by the electronic effects of the azido and methyl groups and their steric interactions.
Studies on Tautomerism and Conformational Properties
Tautomerism and conformational analysis are important for understanding the reactivity and physical properties of a molecule. For this compound, several aspects are of interest:
Azido-Tetrazole Tautomerism: While not as common for simple aryl azides as it is for azido-heterocycles, the possibility of tautomerism between the azide (B81097) and a fused tetrazole ring could be computationally investigated. However, for most simple azidobenzenes, the azide form is significantly more stable.
Conformational Isomers: The primary conformational flexibility in this compound would arise from the rotation of the nitro and azido groups relative to the benzene ring.
Nitro Group Rotation: In many nitroaromatic compounds, the nitro group is twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. mdpi.comresearchgate.net For this compound, the presence of the adjacent methyl and azido groups would likely force the nitro group to adopt a non-planar conformation. The degree of this twist would have implications for the molecule's electronic properties and stability.
Azido Group Rotation: The azido group is generally linear but can also exhibit rotational flexibility around the C-N bond. Its orientation will be influenced by steric interactions with the neighboring nitro and methyl groups.
Computational studies on substituted nitrobenzenes have shown that the mean twist angle of the nitro group is often around 7.3 degrees due to intermolecular interactions in crystals, but can be much larger with bulky ortho-substituents. mdpi.comresearchgate.net
Analysis of Intermolecular and Intramolecular Interactions
The functional groups in this compound (nitro, azido, and methyl) dictate the types of non-covalent interactions it can participate in, which in turn influence its crystal packing and physical properties.
Intramolecular Interactions:
Steric Repulsion: As discussed, significant steric repulsion is expected between the adjacent azido, methyl, and nitro groups. This would lead to out-of-plane twisting of the nitro and azido groups to relieve strain.
Dipole-Dipole Interactions: The highly polar nitro group and the azido group will have intramolecular dipole-dipole interactions that influence their preferred orientations.
Intermolecular Interactions:
π-π Stacking: The aromatic ring allows for π-π stacking interactions between molecules in the solid state, a common feature in the crystal structures of nitroaromatics.
van der Waals Forces: The methyl group provides a site for van der Waals interactions.
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds between the methyl or aromatic hydrogens and the oxygen atoms of the nitro group or nitrogen atoms of the azido group on neighboring molecules are possible and often play a role in the crystal packing of such compounds.
Other Interactions: Interactions involving the nitro group, such as O···N or O···O contacts between molecules, are also observed in the crystal structures of related compounds.
Computational studies on substituted nitrobenzene derivatives have extensively used tools like Quantum Theory of Atoms in Molecules (QTAIM) to characterize both intra- and intermolecular interactions. nih.gov
Advanced Applications of 2 Azido 1 Methyl 3 Nitrobenzene in Synthetic Research
Role as a Versatile Building Block in Complex Organic Synthesis
2-Azido-1-methyl-3-nitrobenzene serves as a potent building block in synthetic chemistry due to the distinct and complementary reactivity of its functional groups. The azide (B81097) group is a high-energy moiety that can act as a soft nucleophile or, upon thermal or photochemical activation, a source of a highly reactive nitrene intermediate. It is also a key participant in 1,3-dipolar cycloaddition reactions. Concurrently, the nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. nih.govmdpi-res.com
The interplay between these groups allows for sequential and controlled modifications. For instance, the azide can be used in a cycloaddition reaction to build a heterocyclic ring, while the nitro group can be later transformed to introduce a different functionality, such as an amide or a new ring system via condensation reactions. This capacity for diverse transformations makes nitro-containing aryl azides valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govmdpi-res.com Allylic azides, a related class of compounds, are also recognized as important building blocks for creating a wide range of nitrogenated compounds. researchgate.net
Utilization in Heterocyclic Compound Synthesis
The compound is a premier starting material for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. nih.gov The azide functionality is the primary reactive center for these transformations, enabling the construction of various ring systems through cycloaddition and rearrangement reactions.
Synthesis of 1,2,3-Triazoles via Cycloaddition Reactions
The most prominent reaction involving this compound is its participation in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This transformation, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4- or 1,5-disubstituted triazoles. acs.orgfrontiersin.org
When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, the corresponding 1,4-disubstituted 1,2,3-triazole is formed with high regioselectivity and yield. nih.gov Thermal, uncatalyzed reactions are also possible, though they may require higher temperatures and can lead to a mixture of regioisomers. sci-rad.com The reaction is tolerant of a wide variety of functional groups on the alkyne partner, allowing for the synthesis of a diverse library of triazole derivatives. acs.org
Table 1: Synthesis of 1,2,3-Triazoles from this compound This table is interactive. Click on the headers to sort.
| Alkyne Reactant | Resulting 1,2,3-Triazole Product | Reaction Type |
|---|---|---|
| Phenylacetylene | 1-(1-Methyl-3-nitro-2-phenyl)-4-phenyl-1H-1,2,3-triazole | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Propargyl alcohol | (1-(1-Methyl-3-nitro-2-phenyl)-1H-1,2,3-triazol-4-yl)methanol | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Ethyl propiolate | Ethyl 1-(1-Methyl-3-nitro-2-phenyl)-1H-1,2,3-triazole-4-carboxylate | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 1-Ethynylcyclohexene | 1-(1-Methyl-3-nitro-2-phenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Thermal Azide-Alkyne Cycloaddition |
Synthesis of Tetrazole Ring Systems
The azide functionality of this compound can also undergo [2+3] cycloaddition with nitriles to construct 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net This method is one of the most versatile for preparing the tetrazole core, which is recognized as a bioisosteric analogue of the carboxylic acid group in medicinal chemistry. researchgate.net The reaction typically requires a catalyst, such as a Lewis acid (e.g., zinc(II) bromide) or an organocatalyst, to activate the nitrile substrate for the cycloaddition with the azide. researchgate.net The reaction conditions can be tailored to accommodate a wide range of nitrile substrates, including electron-rich and electron-poor aromatic nitriles as well as aliphatic nitriles. researchgate.net
Synthesis of Imidazoles via Transannulation
A more advanced application involves a multi-step process to convert the azide into an imidazole (B134444) ring via transannulation. This process begins with the synthesis of a 1,2,3-triazole from this compound, as described previously (Section 6.2.1). The resulting triazole, particularly an N-sulfonyl-1,2,3-triazole, can then undergo a denitrogenative transannulation reaction. nih.gov When promoted by a Lewis acid like BF₃·Et₂O in a nitrile solvent, the triazole ring opens to form an α-diazoimine intermediate, which then cyclizes with the nitrile solvent to yield a polysubstituted imidazole. nih.gov This metal-free protocol is notable for its broad functional group tolerance. nih.gov
Preparation of Azepinones and Related Ring-Expanded Structures
Through photolysis or thermolysis, this compound can generate a highly reactive nitrene intermediate by extruding molecular nitrogen. This nitrene can undergo intramolecular C-H insertion or ring expansion to form seven-membered ring systems like azepines. Specifically, irradiation of aryl azides can lead to the formation of azepine derivatives. rsc.org For example, the photolysis of 6-azido-1,2,3,4-tetrahydronaphthalene (B14302951) in the presence of an amine like diethylamine (B46881) results in a mixture of tetrahydro-1H-3-benzazepine isomers. rsc.org A similar pathway can be envisioned for this compound, which upon nitrene formation, could lead to the corresponding substituted benzazepine or azepinone structures, representing a valuable method for accessing these less common heterocyclic cores.
Contribution to Diverse Nitrogen-Containing Heterocycle Synthesis
Beyond the specific examples above, the versatile reactivity of this compound contributes to the synthesis of a broad spectrum of nitrogen-containing heterocycles. The azide group is a precursor for various transformations. For example, dearomative [3+2] cycloaddition reactions of nitro-containing heteroaromatics with azomethine ylides can produce fused polycyclic pyrrole (B145914) systems. nih.gov While this specific reaction uses a nitro-activated heterocycle, the principle of using activated aromatic systems in cycloadditions highlights the potential of the title compound. Furthermore, the reduction of the nitro group to an amine unlocks numerous synthetic pathways, including the Skraup synthesis of quinolines or condensation reactions with dicarbonyl compounds to form pyrroles (Paal-Knorr synthesis) or pyrazines. The combination of azide chemistry with subsequent nitro group transformations allows for the assembly of complex, poly-functionalized heterocyclic frameworks from a single, versatile starting material. nih.govmdpi-res.com
Development of Photoaffinity Labeling Reagents through Nitrene Formation
The compound this compound belongs to the family of aryl azides, which are foundational in the development of photoaffinity labeling (PAL) reagents. mdpi.com PAL is a powerful technique used to identify and map interactions between biomolecules, such as proteins and their ligands, in their native environments. nih.gov The utility of aryl azides like this compound in this field stems from their ability to be chemically inert in the dark but transform into highly reactive species upon exposure to UV light. mdpi.com
The key to this transformation is the photolytic generation of a nitrene intermediate. When this compound is irradiated with UV light, the azido (B1232118) group (-N₃) releases a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene. This nitrene is an electron-deficient species that can undergo a variety of rapid, non-specific insertion reactions with nearby molecules, including insertions into C-H and N-H bonds found in amino acid residues of proteins. nih.gov This process results in the formation of a stable, covalent bond between the photoaffinity probe and its biological target.
The substitution pattern on the aromatic ring of this compound, specifically the presence of a nitro group, influences the photochemical properties of the molecule. The photochemistry of nitrophenyl azides has been a subject of detailed study. acs.orgacs.org Upon photoactivation, the initial singlet nitrene can intersystem cross to a more stable triplet state. mdpi.com The specific reaction pathway—whether the singlet nitrene reacts directly or the triplet state dominates—can affect the efficiency and specificity of the labeling. For instance, the photolysis of ortho-nitrophenyl azides can lead to a rapid intramolecular cyclization to form benzofuroxan, a process that occurs via a short-lived singlet nitrene intermediate. researchgate.net Understanding these competing reaction pathways is crucial for designing effective photoaffinity probes.
The general mechanism for aryl azide-based photoaffinity labeling is outlined below:
| Step | Process | Description |
| 1 | Incubation | The photoaffinity probe, incorporating the this compound moiety, is incubated with the biological sample, allowing it to bind non-covalently to its target protein. |
| 2 | Photoactivation | The sample is irradiated with UV light at a specific wavelength, causing the azide to release N₂ and form the highly reactive nitrene intermediate. |
| 3 | Covalent Cross-linking | The nitrene rapidly reacts with amino acid residues in the immediate vicinity of the binding site, forming a stable covalent bond. nih.gov |
| 4 | Analysis | The now covalently-labeled protein can be isolated and identified using techniques like mass spectrometry, revealing the identity of the original binding partner. |
This interactive table summarizes the key stages in a photoaffinity labeling experiment using an aryl azide-based probe.
Applications in Polymer Science and Bioconjugation through Cross-linking Chemistry
The highly reactive nitrene generated from the photolysis of this compound is not only useful for labeling biomolecules but also serves as a powerful tool for modifying synthetic polymers and facilitating bioconjugation. This application relies on the ability of the nitrene to act as a universal cross-linking agent.
In polymer science, aryl azides are employed to modify the physical properties of polymers, such as their solubility, hardness, and thermal stability. nih.gov When a polymer is blended with an azide-containing compound like this compound and irradiated, the resulting nitrenes can insert into the C-H bonds of the polymer chains. nih.gov If a bis-azide or a polymer functionalized with multiple azide groups is used, this reaction can create covalent links between different polymer chains, a process known as photocrosslinking. This technique is fundamental to the technology of photoresists, which are essential in the manufacturing of semiconductors and microelectronics. nih.gov
The versatility of nitrene chemistry allows for the cross-linking of a wide range of polymers, including those with saturated hydrocarbon backbones that are otherwise difficult to modify. nih.gov
In the realm of bioconjugation—the chemical linking of two molecules where at least one is a biomolecule—azides play a crucial role. nih.gov The azide group itself is a key player in one of the most important bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry." While this reaction does not involve nitrene formation, the presence of the azide on this compound makes it a candidate for such applications. More relevant to its nitrene-forming capabilities, this compound could be used to non-specifically conjugate other molecules onto biological surfaces or into polymer matrices through photoactivation.
A comparison of nitrene-based cross-linking with other methods is presented below:
| Cross-linking Chemistry | Reactive Species | Key Features |
| Nitrene-Based (from Azides) | Nitrene | Photo-initiated; reacts with C-H, N-H, O-H bonds; versatile for many polymer types. nih.gov |
| Thiol-ene Chemistry | Thiol Radical & Alkene | Requires specific functional groups (thiols and alkenes); high efficiency and specificity. |
| Epoxy-Amine Chemistry | Epoxide & Amine | Thermally driven; common in thermoset resins and adhesives. |
| Isocyanate Chemistry | Isocyanate | Reacts with hydroxyls and amines to form urethanes and ureas; widely used in polyurethane production. |
This interactive table compares different cross-linking chemistries, highlighting the unique features of nitrene-based methods derived from azides.
Contributions to Materials Science Research
The unique photochemical properties of aryl azides, including this compound, enable their use in the development of advanced materials for electronics and photonics. Their primary role is often as a cross-linking agent to enhance the stability and performance of functional polymer-based materials. nih.gov
Precursors for Optoelectronic and Photonic Materials
In the field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), the long-term stability of the active polymer layers is a significant challenge. nih.gov Aryl azides can be incorporated into these devices as cross-linking agents to create a robust, insoluble polymer network. This cross-linking can prevent phase separation in polymer blends (e.g., in bulk heterojunction solar cells) and inhibit the aggregation of material components, which often leads to device degradation over time. nih.gov For example, UV cross-linking of polymer blends used in organic solar cells has been shown to significantly improve the device's operational lifetime by locking in the optimal morphology. nih.gov While specific studies on this compound may be limited, its properties as an aryl azide make it a potential candidate for such applications.
Role in the Fabrication of Organic Semiconductors
Organic semiconductors are the core components of many flexible electronic devices. cas.org These materials are typically π-conjugated polymers or small molecules. cas.org The performance of organic field-effect transistors (OFETs) and other semiconductor devices is highly dependent on the morphology and stability of the semiconductor film. Aryl azides can be used to pattern and stabilize these films. As photoresists, they allow for the precise fabrication of circuits through photolithography. nih.gov Furthermore, by cross-linking the semiconductor polymer, its resistance to solvents can be increased, allowing for the deposition of additional layers in complex device architectures without damaging the underlying structure. This stabilization is crucial for building multilayered organic electronic devices. The use of dyes and pigments as organic semiconductors is a growing area, and stabilizing these materials within a cross-linked polymer matrix could enhance their performance and durability. nih.gov
Utility in Fundamental Chemical Research for Elucidating Reaction Mechanisms
The compound this compound is a valuable tool for fundamental research into chemical reaction mechanisms, particularly the complex behavior of aryl nitrenes. The substitution pattern on the benzene (B151609) ring profoundly influences the electronic structure and subsequent reactivity of the photogenerated nitrene, making this molecule an interesting subject for mechanistic studies.
Upon photolysis, the primary product is a singlet nitrene, which exists in equilibrium with a triplet state. The fate of the nitrene is determined by a competition between several possible reaction pathways:
Intramolecular Cyclization: The ortho position of the nitro group relative to the azide in this compound is significant. Studies on ortho-nitrophenyl azide have shown that it can undergo rapid intramolecular cyclization to form benzofuroxan. researchgate.net Investigating the photolysis of this compound could reveal how the additional methyl group influences the rate and efficiency of this cyclization compared to other reaction pathways.
Intermolecular Reactions: In the absence of efficient intramolecular pathways, the nitrene will react with its environment. This can include insertion into C-H bonds of solvent molecules or dimerization to form an azo compound.
Ring Expansion: A common reaction for singlet aryl nitrenes is rearrangement through a bicyclic azirine intermediate to form a dehydroazepine. This expanded ring is highly reactive toward nucleophiles. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to verify the purity and structure of 2-Azido-1-methyl-3-nitrobenzene?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) improve accuracy by correcting for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with attention to azide (~2100 cm⁻¹) and nitro (~1500 cm⁻¹) groups in IR spectroscopy. Cross-validate results with elemental analysis to resolve discrepancies in purity assessments.
Q. How can researchers safely handle this compound given azide reactivity?
- Methodology : Azides are shock- and heat-sensitive. Store the compound at 2–8°C in airtight, amber vials to prevent decomposition. Use blast shields and remote handling tools during synthesis. Monitor exothermic reactions via calorimetry (e.g., RC1e reaction calorimeter) to detect hazardous temperature spikes. Refer to safety protocols for chlorinated azides (e.g., 1-Azido-2-chlorobenzene) as analogs for risk mitigation .
Q. What synthetic strategies are feasible for this compound?
- Methodology : Start with nitration of 3-methylbenzoic acid derivatives (e.g., 3-Methyl-4-nitrobenzoic acid, mp 216–219°C ), followed by azide substitution. Computational retrosynthesis tools (e.g., Reaxys, Pistachio) can predict viable pathways. Optimize diazotization conditions (e.g., NaN₃ in acidic media) using design of experiments (DoE) to maximize yield while minimizing byproducts .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodology : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition thresholds. Compare results with computational predictions (e.g., Gaussian for bond dissociation energies). If contradictions persist (e.g., varying onset temperatures), assess batch-specific impurities via LC-MS and adjust purification protocols (e.g., recrystallization solvents) .
Q. What mechanistic insights explain competing pathways in azide reduction vs. nitro group reduction?
- Methodology : Use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to monitor reaction intermediates. Employ deuterium labeling (e.g., D₂O in H₂O) to track proton transfer steps. Computational modeling (DFT) can identify transition states favoring azide retention over nitro reduction. Validate with controlled experiments (e.g., H₂ vs. Zn/HCl) to isolate competing pathways .
Q. How should researchers design experiments to address contradictions in reported reaction yields?
- Methodology : Apply longitudinal factorial invariance testing (e.g., multi-wave SEM analysis) to isolate variables affecting yield, such as solvent polarity or catalyst aging. Use bootstrapping to assess statistical robustness. For example, replicate reactions under identical conditions (temperature, humidity) and apply ANOVA to identify outliers. Reference methodologies from clinical trial data analysis (e.g., stratification by T-cell counts in AZT trials ) to control confounding factors.
Q. What role does effort exertion play in experimental reproducibility for azide chemistry?
- Methodology : Adapt psychometric frameworks from occupational studies (e.g., effort exertion scales ) to quantify researcher diligence in protocol adherence. Track variables like reaction monitoring frequency and calibration checks. Use structural equation modeling (SEM) to correlate effort metrics with reproducibility rates. Address systemic biases (e.g., "positive results" pressure) via blind peer-review of raw data .
Notes
- Contradiction Management : When conflicting data arise (e.g., stability vs. reactivity), adopt iterative hypothesis-testing cycles inspired by qualitative social science methods .
- Ethical Compliance : Align with open-data principles (e.g., European Open Science Cloud) for transparency, while ensuring patient/participant confidentiality in dual-use research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
